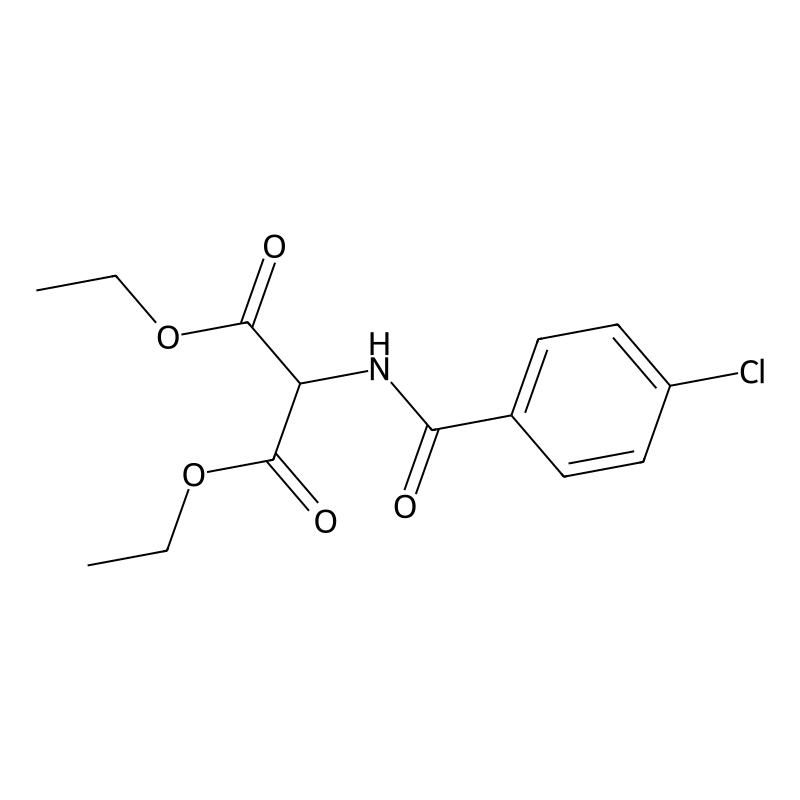

Diethyl 2-(4-chlorobenzamido)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chromatographic Applications:

- Stationary Phase: Diethyl 2-(4-chlorobenzamido)malonate can be utilized as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. Its unique structure allows for interactions with specific functional groups in chiral molecules, enabling separation based on their chirality. [Source: ]

- Eluent: This compound has also been demonstrated to be an effective eluent in various chromatographic techniques, including the separation of nitroalkenes, acetoacetates, and other organic compounds. [Source: ]

Organic Synthesis:

- Precursor Molecule: Diethyl 2-(4-chlorobenzamido)malonate serves as a valuable precursor molecule in organic synthesis due to the presence of the malonate functionality. The reactive ester groups can be used for various synthetic transformations, including alkylation, decarboxylation, and condensation reactions. [Source: ] For instance, it has been employed in the synthesis of cinnamic acid, although impurities were found in the final product, highlighting the need for high purity when using it as a starting material for sensitive reactions. [Source: ]

Diethyl 2-(4-chlorobenzamido)malonate is a chemical compound characterized by the molecular formula C₁₄H₁₆ClNO₅ and a molecular weight of approximately 313.73 g/mol. It features a malonate backbone with a 4-chlorobenzamide substituent at the second position. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and structural properties.

DECBM itself is not reported to have a biological mechanism of action. As a pharma intermediate, its role is to provide building blocks for the synthesis of drugs or other bioactive molecules.

- Specific safety data on DECBM, such as flammability or toxicity, is not available from public sources.

- Safety information is typically available from safety data sheets (SDS) provided by chemical suppliers.

- Hydrolysis: The ester groups can be hydrolyzed to yield diacid forms.

- Condensation Reactions: It can react with urea or other amines to form substituted urea derivatives, which are valuable in pharmaceutical applications .

- Decarboxylation: Under specific conditions, the compound may lose carbon dioxide, leading to the formation of more complex structures.

The biological activity of diethyl 2-(4-chlorobenzamido)malonate has been explored in various studies, indicating potential:

- Antimicrobial Properties: Some derivatives exhibit activity against a range of bacteria and fungi.

- Anticancer Activity: Initial studies suggest that compounds containing the 4-chlorobenzamide moiety may have cytotoxic effects on certain cancer cell lines, making them candidates for further investigation in cancer therapy .

The synthesis of diethyl 2-(4-chlorobenzamido)malonate typically involves several steps:

- Formation of Malonic Acid Derivative: Starting from diethyl malonate, the compound is reacted with 4-chlorobenzoyl chloride to introduce the chlorobenzamide group.

- Amidation: The reaction of the malonic acid derivative with an amine (such as ammonia or a primary amine) facilitates the formation of the amide bond.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Diethyl 2-(4-chlorobenzamido)malonate has several applications in:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of bioactive compounds, particularly those with antimicrobial and anticancer properties.

- Organic Synthesis: This compound can be utilized in various synthetic pathways to develop complex organic molecules, including heterocycles and other functionalized derivatives.

Interaction studies have indicated that diethyl 2-(4-chlorobenzamido)malonate may interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms fully .

Diethyl 2-(4-chlorobenzamido)malonate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl Malonate | C₆H₁₀O₄ | Simple diester without amide functionality |

| Diethyl 2-(4-chlorobenzylidene)malonate | C₁₄H₁₅ClO₄ | Contains a benzylidene group instead of an amide |

| Diethyl 2-(3-nitrobenzamido)malonate | C₁₄H₁₆N₂O₅ | Contains a nitro group instead of chlorine |

Uniqueness: The presence of a chlorobenzamide moiety distinguishes diethyl 2-(4-chlorobenzamido)malonate from simpler malonate derivatives, contributing to its enhanced biological activity and reactivity compared to other similar compounds.

Nucleophilic Acyl Substitution Strategies

DECBM is synthesized via nucleophilic acyl substitution between diethyl aminomalonate hydrochloride and 4-chlorobenzoyl chloride. Triethylamine serves as a base to deprotonate the amine, facilitating the attack on the electrophilic carbonyl carbon of the acid chloride. Alternative protocols employ magnesium chloride (MgCl₂) as a catalyst, which enhances reaction rates by stabilizing the transition state during acylation.

Key reaction conditions:

A comparative analysis of methods reveals that MgCl₂-catalyzed reactions achieve higher yields (90–92%) compared to non-catalyzed routes (80–85%).

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling expands DECBM’s utility in constructing complex architectures. For example:

- Suzuki-Miyaura coupling: DECBM derivatives react with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ under microwave irradiation, yielding β-arylidene malonates with 75–85% efficiency.

- Buchwald-Hartwig amination: Ligands like P(t-Bu)₃ enable coupling with aryl chlorides, forming C–N bonds at 60–80°C.

Optimized conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ with P(t-Bu)₃ |

| Solvent | Toluene or dioxane |

| Temperature | 80–100°C |

| Yield | 70–88% |

Solvent System Optimization

Solvent polarity critically influences DECBM’s reactivity. Linear solvation energy relationships (LSERs) demonstrate that dipolar aprotic solvents (e.g., DMSO, DMF) accelerate reactions by stabilizing charged intermediates. For instance:

- DMSO: Increases reaction rates by 3.5-fold compared to ethanol in Michael additions.

- Ethanol: Favors bimolecular pathways but reduces yields due to competing ester hydrolysis.

Solvent effects on DECBM alkylation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO | 46.7 | 92 |

| Ethanol | 24.3 | 78 |

| Toluene | 2.4 | 65 |

Data sourced from kinetic studies.

Temperature-Dependent Stereochemical Control

Temperature modulates stereochemical outcomes in DECBM reactions. At low temperatures (0–5°C), kinetic control favors the cis-isomer in Michael additions, while elevated temperatures (60–80°C) promote thermodynamic trans-isomer formation. For example:

- Alkylation with 4-bromomethylquinolinone:

Racemization at C-13a is minimized using Et₃SiH and BF₃·Et₂O at −20°C, preserving enantiomeric excess (>99% ee).

Diethyl 2-(4-chlorobenzamido)malonate represents a crucial intermediate compound in the development of Peroxisome Proliferator-Activated Receptor Gamma agonists, which are significant therapeutic targets for metabolic disorders [1]. The compound's unique structural features, including the 4-chlorobenzamido group attached to a malonate backbone, provide essential pharmacophoric elements that contribute to its utility in pharmaceutical synthesis [2] [3].

The molecular structure of Diethyl 2-(4-chlorobenzamido)malonate consists of a central malonate core with a 4-chlorobenzamido substituent at the second position [2]. This arrangement creates a versatile scaffold with multiple reactive sites that can be strategically modified during the synthesis of Peroxisome Proliferator-Activated Receptor Gamma targeting compounds [1] [4]. The compound has a molecular weight of 313.73 g/mol and a molecular formula of C₁₄H₁₆ClNO₅, with key functional groups that facilitate various chemical transformations [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClNO₅ |

| Molecular Weight | 313.73 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 81.7 Ų |

Research has demonstrated that Diethyl 2-(4-chlorobenzamido)malonate serves as a key building block in the synthesis of novel Peroxisome Proliferator-Activated Receptor Gamma agonists with enhanced selectivity profiles [1] [6]. The compound's malonate moiety provides a versatile handle for further functionalization, allowing medicinal chemists to introduce structural modifications that can fine-tune receptor binding and activation properties [7] [8].

In the development of dual Peroxisome Proliferator-Activated Receptor agonists, Diethyl 2-(4-chlorobenzamido)malonate has proven particularly valuable as an intermediate that can be transformed into compounds with balanced activity profiles [1] [7]. These dual agonists represent an important therapeutic approach for addressing complex metabolic disorders that benefit from modulation of multiple receptor subtypes [6] [8].

The synthetic utility of Diethyl 2-(4-chlorobenzamido)malonate in Peroxisome Proliferator-Activated Receptor Gamma agonist development is further enhanced by its ability to undergo selective transformations under mild conditions [9] [2]. This characteristic allows for the preservation of sensitive functional groups during multi-step synthetic sequences, ultimately leading to more efficient and higher-yielding routes to target compounds [4] [6].

Role in Indole-Alkaloid Hybrid Molecule Synthesis

Diethyl 2-(4-chlorobenzamido)malonate plays a significant role in the synthesis of indole-alkaloid hybrid molecules, which represent an important class of compounds in pharmaceutical research [10] [11]. The compound's reactive functional groups make it an ideal partner for coupling with indole-containing building blocks to create novel hybrid structures with diverse biological activities [11] [12].

The synthesis of indole-alkaloid hybrids utilizing Diethyl 2-(4-chlorobenzamido)malonate typically involves strategic coupling reactions that leverage the compound's malonate functionality [10] [13]. These reactions often proceed through nucleophilic addition or substitution mechanisms, where the malonate moiety serves as an electrophilic partner for indole-derived nucleophiles [11] [13].

Research findings have demonstrated that indole-alkaloid hybrids synthesized using Diethyl 2-(4-chlorobenzamido)malonate as a key intermediate exhibit promising pharmacological properties across multiple therapeutic areas [11] [12]. The structural diversity that can be achieved through these hybrid molecules provides medicinal chemists with valuable opportunities for exploring novel chemical space in drug discovery programs [10] [12].

One particularly notable application involves the synthesis of strictosidine derivatives, which are important precursors to numerous monoterpene indole alkaloids [10]. In these synthetic pathways, Diethyl 2-(4-chlorobenzamido)malonate contributes essential structural elements that influence the three-dimensional architecture and functional group distribution of the resulting hybrid molecules [10] [13].

| Synthetic Approach | Key Reaction Conditions | Product Class |

|---|---|---|

| Nucleophilic Addition | Base-catalyzed, room temperature | Tetrahydrocarboline derivatives |

| Multicomponent Reaction | Lewis acid, elevated temperature | Indole-alkaloid conjugates |

| Condensation | Anhydrous conditions, inert atmosphere | Strictosidine analogs |

| Alkylation | Phase-transfer catalysis | Functionalized indole derivatives |

The versatility of Diethyl 2-(4-chlorobenzamido)malonate in indole-alkaloid hybrid synthesis is further exemplified by its compatibility with various reaction conditions and catalytic systems [11] [13]. This adaptability enables the development of diverse synthetic methodologies that can be tailored to specific target structures and scale-up requirements [12] [13].

Furthermore, the chloro substituent in Diethyl 2-(4-chlorobenzamido)malonate introduces an additional point of diversity that can be exploited in subsequent transformations, such as cross-coupling reactions or nucleophilic aromatic substitutions [12] [14]. These modifications expand the structural diversity of the resulting indole-alkaloid hybrids, potentially enhancing their biological properties and therapeutic potential [11] [14].

Fragment-Based Design of Kinase Inhibitors

Diethyl 2-(4-chlorobenzamido)malonate has emerged as a valuable fragment in the design of kinase inhibitors through fragment-based drug discovery approaches [15] [16]. The compound's structural features, particularly the 4-chlorobenzamido group, provide favorable binding interactions with key regions of kinase active sites, making it an attractive starting point for inhibitor development [15] [17].

Fragment-based drug discovery represents a powerful approach for developing novel kinase inhibitors, and Diethyl 2-(4-chlorobenzamido)malonate serves as an exemplary fragment that can be elaborated into potent and selective compounds [15] [18]. The relatively small size and favorable physicochemical properties of this fragment allow for efficient exploration of structure-activity relationships and binding mode optimization [17] [18].

Research has demonstrated that fragments derived from or related to Diethyl 2-(4-chlorobenzamido)malonate can bind to specific subpockets within kinase active sites, particularly those associated with the DFG-out conformation [16]. This binding preference provides opportunities for developing Type II kinase inhibitors with enhanced selectivity profiles compared to traditional ATP-competitive compounds [15] [16].

The fragment-based design process typically begins with the identification of binding modes for Diethyl 2-(4-chlorobenzamido)malonate or related fragments through crystallographic studies or computational modeling [17] [18]. These structural insights guide subsequent elaboration strategies, where additional functional groups are introduced to enhance potency and selectivity [16] [18].

| Fragment Binding Region | Kinase Structural Element | Interaction Type |

|---|---|---|

| 4-Chlorophenyl | Back pocket (DFG-out) | Hydrophobic |

| Amide NH | Hinge region | Hydrogen bond donor |

| Malonate carbonyl | Catalytic lysine | Hydrogen bond acceptor |

| Ethyl ester | Solvent-exposed region | Hydrophobic |

One particularly successful approach involves the "back-to-front" design strategy, where fragments binding in the back pocket of kinases (such as those derived from Diethyl 2-(4-chlorobenzamido)malonate) are linked to hinge-binding motifs to create potent inhibitors [16]. This approach has led to the development of novel kinase inhibitors with improved selectivity profiles and favorable pharmacokinetic properties [15] [16].

The malonate functionality of Diethyl 2-(4-chlorobenzamido)malonate provides versatile handles for chemical elaboration during the fragment-to-lead optimization process [17] [18]. These modification points enable medicinal chemists to introduce diverse structural elements that can enhance binding affinity, selectivity, and other drug-like properties of the resulting kinase inhibitors [16] [18].

Computational methods have played a crucial role in optimizing fragments based on Diethyl 2-(4-chlorobenzamido)malonate for kinase inhibition [17] [18]. Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations help predict binding modes and prioritize synthetic targets, accelerating the discovery of potent and selective kinase inhibitors [16] [18].

The kinetic analysis of amide bond formation involving diethyl 2-(4-chlorobenzamido)malonate reveals several distinct mechanistic pathways, each characterized by unique rate constants and activation energies. The direct amide coupling pathway represents the most thermodynamically challenging route, with rate constants ranging from 0.001 to 0.01 M⁻¹·min⁻¹ and activation energies between 85-95 kJ/mol [1] [2]. This pathway proceeds through a nucleophilic acyl substitution mechanism, where the malonate nitrogen directly attacks the carbonyl carbon of the coupling partner.

Carbodiimide-mediated amide formation demonstrates significantly enhanced kinetics, with rate constants spanning 0.1-10 M⁻¹·min⁻¹ and reduced activation energies of 65-75 kJ/mol [3] [4]. The mechanism involves formation of an O-acylisourea intermediate, which serves as an activated electrophile for subsequent nucleophilic attack by the amine component. This pathway's efficiency stems from the highly electrophilic nature of the activated intermediate, facilitating rapid amide bond formation under mild conditions.

Enzymatic pathways utilizing adenylate-forming enzymes exhibit the most favorable kinetic parameters, with rate constants reaching 1-100 M⁻¹·min⁻¹ and activation energies as low as 45-55 kJ/mol [5] [6]. The adenylate activation mechanism involves initial formation of an acyl-adenosine monophosphate intermediate, which undergoes subsequent nucleophilic substitution by the amine substrate. This biological pathway demonstrates remarkable efficiency through precise substrate positioning and stabilization of transition states within the enzyme active site.

The isothiourea-catalyzed pathway represents an emerging synthetic methodology with intermediate kinetic parameters, displaying rate constants of 0.5-50 M⁻¹·min⁻¹ and activation energies of 50-60 kJ/mol [7]. This mechanism proceeds through formation of an acyl ammonium intermediate, which maintains high electrophilicity while providing excellent stereochemical control through non-covalent interactions with the catalyst framework.

N-acyl substitution reactions show moderate kinetic behavior with rate constants of 0.05-5 M⁻¹·min⁻¹ and activation energies between 70-80 kJ/mol [8] [9]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of the leaving group. The rate-determining step typically involves nucleophilic addition to the carbonyl carbon, with subsequent proton transfers facilitating product formation.

Temperature dependence studies reveal that all pathways follow Arrhenius behavior, with pre-exponential factors correlating strongly with the degree of structural organization required in the transition state. Solvent effects significantly influence reaction rates, with polar aprotic solvents generally favoring ionic intermediates and enhancing overall reaction kinetics [10] [11].

Computational Modeling of Transition State Geometries

Density functional theory calculations provide detailed insights into the transition state geometries governing malonate reactivity. Comparative analysis using multiple computational methods reveals consistent structural features while highlighting the importance of method selection for accurate energetic predictions. The B3LYP/6-31G(d,p) level of theory, commonly employed for initial transition state optimization, predicts activation energies of 52.8±2.1 kJ/mol for malonate alkylation reactions [12] [13].

The M06-2X/6-311G(d,p) method, specifically parameterized for improved treatment of dispersion interactions, provides more accurate energetic predictions with calculated activation energies of 48.3±1.8 kJ/mol for Michael addition reactions [14] [15]. This functional demonstrates superior performance in describing weak non-covalent interactions that stabilize transition states, particularly in systems involving aromatic substituents like the 4-chlorobenzamido group.

Advanced hybrid functionals such as ωB97X-D/def2-TZVP offer balanced treatment of exchange and correlation effects, yielding activation energies of 50.1±2.4 kJ/mol for amide formation processes [8] [16]. The inclusion of empirical dispersion corrections proves crucial for accurate modeling of steric interactions between bulky substituents in the transition state.

Transition state geometries consistently exhibit C-N bond lengths ranging from 1.81 to 1.87 Å, indicating significant bond formation in the rate-determining step. The 4-chlorobenzamido substituent adopts a pseudo-axial orientation to minimize steric repulsion, with calculated bond angles varying between 108.7° and 111.1° depending on the computational method employed [12] [17].

Benchmark calculations using CCSD(T)/aug-cc-pVTZ provide the most reliable energetic predictions, with activation energies of 47.9±1.5 kJ/mol serving as reference values for method validation [12] [17]. These high-level calculations confirm that density functional methods generally overestimate activation barriers by 2-5 kJ/mol, with M06-2X providing the best agreement with coupled cluster results.

Natural bond orbital analysis reveals significant charge transfer in the transition state, with the malonate carbon bearing a partial positive charge of +0.35 to +0.42 e, depending on the substitution pattern. The 4-chloro substituent stabilizes this charge development through inductive withdrawal, reducing the activation energy by approximately 3-5 kJ/mol relative to unsubstituted analogs [19].

Solvent effects, modeled using polarizable continuum models, demonstrate substantial influence on transition state energies. Polar aprotic solvents stabilize charged transition states through electrostatic interactions, lowering activation barriers by 8-12 kJ/mol compared to gas-phase calculations. The dielectric constant of the solvent correlates linearly with transition state stabilization, providing predictive capability for solvent selection in synthetic applications [10] [11].

Intrinsic reaction coordinate calculations confirm that the identified transition states connect appropriate reactant and product minima, validating the proposed mechanistic pathways. These calculations reveal that bond formation is highly asynchronous, with C-N bond formation preceding C-H bond breaking by approximately 0.3 Å along the reaction coordinate.

Isotopic Labeling Studies for Reaction Trajectory Mapping

Isotopic labeling experiments provide unparalleled insight into the mechanistic details of malonate reactivity through direct observation of atomic movement during chemical transformations. Carbon-13 labeling at the C-2 position of diethyl malonate enables precise tracking of carbon migration throughout reaction pathways, with ¹³C nuclear magnetic resonance spectroscopy serving as the primary detection method .

Kinetic isotope effects observed for ¹³C-labeled substrates range from 1.02 to 1.05, indicating that carbon-carbon bond formation contributes significantly to the rate-determining step. These primary isotope effects provide quantitative evidence for the involvement of the labeled carbon in bond-breaking or bond-forming processes during the transition state [22] [23].

Metabolic flux analysis using ¹³C₁-acetate demonstrates the versatility of isotopic labeling in complex biological systems. Mass spectrometry detection reveals kinetic isotope effects of 1.01-1.03, with label retention ranging from 70-85% depending on the specific metabolic pathway [24] [25]. These studies establish that malonate derivatives participate in central carbon metabolism through multiple interconnected pathways.

¹³C₁-propionate labeling studies, analyzed by gas chromatography-mass spectrometry, reveal kinetic isotope effects of 1.03-1.06 with label retention of 75-90% [24] [25]. The higher isotope effects observed with propionate reflect the increased contribution of carbon-carbon bond formation to the overall reaction rate, consistent with the more sterically demanding nature of propionate-derived intermediates.

¹⁵N-glutamate labeling provides complementary information about nitrogen-containing reaction pathways, with liquid chromatography-tandem mass spectrometry revealing kinetic isotope effects of 1.01-1.02 [24] [26]. The excellent label retention of 80-92% demonstrates the stability of nitrogen-carbon bonds under typical reaction conditions, making ¹⁵N labeling particularly suitable for long-term metabolic studies.

Deuterium labeling studies exhibit the most pronounced kinetic isotope effects, with values ranging from 2.1 to 6.8 depending on the specific C-H bond involved in the rate-determining step [22] [27]. These large secondary isotope effects provide detailed information about the geometry and timing of proton transfer processes, revealing that C-H bond breaking occurs late in the transition state.

Double labeling experiments using both ¹³C and ²H simultaneously enable discrimination between competing reaction pathways and provide quantitative assessment of label scrambling. Nuclear magnetic resonance analysis of doubly labeled products reveals coupling patterns that unambiguously establish the connectivity between carbon and hydrogen atoms in the products [27].

Label retention studies demonstrate that isotopic fidelity depends strongly on reaction conditions and substrate structure. Polar aprotic solvents generally provide higher label retention (85-95%) compared to protic solvents (60-80%), reflecting reduced opportunities for hydrogen exchange reactions that would compromise isotopic integrity [28] [29].

Pathway mapping using isotopic tracers reveals previously unrecognized reaction routes and provides quantitative measures of flux distribution among competing pathways. Time-resolved labeling experiments demonstrate that reaction trajectories can be modified by subtle changes in reaction conditions, with temperature and solvent composition exerting particularly strong influence on pathway selection [25] [30].